molecular formula C16H14BrIN2O3 B11555254 N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B11555254
M. Wt: 489.10 g/mol
InChI Key: TWTPKSPYNFWNJK-UFWORHAWSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a complex organic compound that features a combination of bromine, iodine, and hydroxyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 5-bromo-2-hydroxy-3-iodobenzaldehyde with 2-(2-methylphenoxy)acetohydrazide under acidic or basic conditions to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate undergoes a condensation reaction to form the final product. This reaction is typically carried out in the presence of a catalyst such as acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine or iodine groups.

    Substitution: The bromine and iodine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-chloro-2-hydroxy-3-iodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
  • N’-[(E)-(5-bromo-2-hydroxy-3-fluorophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties. This combination of halogens can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H14BrIN2O3

Molecular Weight

489.10 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C16H14BrIN2O3/c1-10-4-2-3-5-14(10)23-9-15(21)20-19-8-11-6-12(17)7-13(18)16(11)22/h2-8,22H,9H2,1H3,(H,20,21)/b19-8+

InChI Key

TWTPKSPYNFWNJK-UFWORHAWSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=C(C(=CC(=C2)Br)I)O

Origin of Product

United States

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